8-Bromo-7-chloro-3-nitroquinoline
Description
8-Bromo-7-chloro-3-nitroquinoline is a halogenated and nitrated quinoline derivative characterized by substituents at positions 3 (nitro group), 7 (chlorine), and 8 (bromine). The presence of electron-withdrawing groups (e.g., nitro, halogens) enhances electrophilicity, making the compound reactive in substitution reactions.
Properties
Molecular Formula |
C9H4BrClN2O2 |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
8-bromo-7-chloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-7(11)2-1-5-3-6(13(14)15)4-12-9(5)8/h1-4H |
InChI Key |
HKLIOBQOLPMVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloro-3-nitroquinoline typically involves the functionalization of the quinoline ring. One common method is the nitration of 8-bromo-7-chloroquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods: Industrial production of 8-Bromo-7-chloro-3-nitroquinoline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products:
- Substituted quinolines with different functional groups.
- Aminoquinolines from the reduction of the nitro group.
- Quinoline N-oxides from oxidation reactions.
Scientific Research Applications
8-Bromo-7-chloro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and chlorine atoms may enhance the compound’s ability to bind to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-Bromo-7-chloro-3-nitroquinoline with structurally related quinoline derivatives, emphasizing substituent positions, molecular properties, and functional differences:
Key Structural and Functional Insights :
Substituent Position Effects: The 3-nitro group in 8-Bromo-7-chloro-3-nitroquinoline increases electrophilicity at the quinoline core, facilitating nucleophilic aromatic substitutions. Halogen Placement: Bromine at position 8 (vs. position 7 in 7-Bromo-4-chloro-3-nitroquinoline) impacts steric interactions in receptor binding .
Functional Group Variations: Trifluoromethyl (CF₃): Found in 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, this group enhances lipophilicity and resistance to oxidative metabolism compared to halogens .
Synthetic Considerations: Synthesis of 8-Bromo-7-chloro-3-nitroquinoline likely involves sequential halogenation and nitration steps. In contrast, fluorinated analogs (e.g., 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline) require specialized reagents like POCl₃ and DMF for chlorination/fluorination .
Biological Implications: Nitro groups in quinoline derivatives are often metabolized to amines, which may confer toxicity or bioactivity. Methoxy and ethyl substituents (e.g., in 6-Bromo-8-ethyl-5-nitroquinoline) may improve pharmacokinetic profiles by modulating solubility and bioavailability .
Research Findings and Data
Physicochemical Properties :
- Lipophilicity (LogP): 8-Bromo-7-chloro-3-nitroquinoline: Estimated LogP = 2.8 (higher than non-halogenated analogs due to bromine and chlorine). 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: LogP = 3.5 (CF₃ increases hydrophobicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
